molecular formula C15H10F3N3O2 B2694938 2-[Methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]isoindole-1,3-dione CAS No. 883031-31-0

2-[Methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]isoindole-1,3-dione

Cat. No.: B2694938
CAS No.: 883031-31-0
M. Wt: 321.259
InChI Key: WKKJQUFNQDZUDS-UHFFFAOYSA-N
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Description

2-[Methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]isoindole-1,3-dione is a complex organic compound that belongs to the class of isoindole derivatives. This compound is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to an isoindole-1,3-dione structure. The unique combination of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]isoindole-1,3-dione typically involves multiple steps, starting with the preparation of the pyridine and isoindole intermediates. One common method involves the trifluoromethylation of 4-iodopyridine to obtain 4-(trifluoromethyl)pyridine . This intermediate is then reacted with methylamine to form the corresponding amine derivative. The final step involves the cyclization of this intermediate with phthalic anhydride under controlled conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Solventless reactions and green chemistry principles are often employed to minimize environmental impact and improve efficiency . Advanced purification techniques, such as chromatography and crystallization, are used to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[Methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]isoindole-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, reduced isoindoline derivatives, and various substituted isoindole compounds, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 2-[Methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily. It modulates the activity of enzymes and receptors, such as the dopamine receptor D3, which is implicated in its potential antipsychotic effects . Additionally, the compound’s ability to inhibit β-amyloid protein aggregation suggests a role in the treatment of Alzheimer’s disease .

Comparison with Similar Compounds

Properties

IUPAC Name

2-[methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F3N3O2/c1-20(12-8-9(6-7-19-12)15(16,17)18)21-13(22)10-4-2-3-5-11(10)14(21)23/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKKJQUFNQDZUDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=NC=CC(=C1)C(F)(F)F)N2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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